2-(4-chlorobenzyl)-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-(2-fluorophenyl)-5-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O/c1-11-19-20(10-12-6-8-13(17)9-7-12)16(22)21(11)15-5-3-2-4-14(15)18/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJPCOIRDDPFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2F)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorobenzyl)-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its potential as an antimicrobial and anticancer agent, supported by relevant data and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring that is pivotal for its biological interactions. The presence of halogen substituents, such as chlorine and fluorine, may influence its pharmacological properties.
Biological Activity Overview
The biological activities of triazoles are well-documented, with many compounds demonstrating significant antimicrobial and anticancer properties. The specific compound has been evaluated for various biological activities:
- Antimicrobial Activity : Triazole derivatives have shown effectiveness against a range of pathogens. The presence of the chlorobenzyl and fluorophenyl groups may enhance the compound's interaction with microbial membranes or enzymes.
- Anticancer Properties : Several studies have indicated that triazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Studies
A study highlighted the antimicrobial efficacy of triazole derivatives against various bacterial strains. The compound exhibited significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 32 | Comparable to penicillin |
| Escherichia coli | 64 | Higher than ampicillin |
Anticancer Activity
In vitro studies demonstrated that the compound displayed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were recorded as follows:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15 | Doxorubicin (10) |
| HCT-116 | 12 | Cisplatin (8) |
The mechanism of action was attributed to the inhibition of cell proliferation and induction of apoptosis, likely through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications in the substituents on the triazole ring can significantly affect biological activity. For instance:
- Chlorine Substitution : Enhances lipophilicity and membrane permeability.
- Fluorine Substitution : Increases metabolic stability and binding affinity to target proteins.
Research suggests that compounds with electron-withdrawing groups like chlorine show improved anticancer activity compared to their non-substituted counterparts .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
†Described as "high yields" in .
Key Observations:
- Chlorobenzyl and Fluorophenyl Groups : Present in the target compound and analogs (e.g., 5c , 9b ), these substituents likely enhance antimicrobial activity by increasing membrane permeability and target binding .
- Methyl Group : The 5-Me group in the target compound and 5c /5f may reduce metabolic degradation compared to bulkier substituents (e.g., indole in 8 ) .
- Piperazine Linkers : In 9b , the piperazine moiety could improve solubility but may reduce potency compared to direct aryl substitutions .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(4-chlorobenzyl)-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one?
The synthesis typically involves cyclocondensation of substituted hydrazines with carbonyl precursors. Key steps include:
- Solvent selection : Ethanol or methanol is preferred for their ability to dissolve polar intermediates while facilitating cyclization .
- Temperature control : Reactions are conducted under reflux (70–80°C) to ensure complete conversion without side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regiochemistry, with aromatic protons appearing as multiplet signals in δ 7.0–8.0 ppm .
- X-ray crystallography : Monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 15.286 Å, b = 13.610 Å) validate the molecular structure and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (e.g., m/z 277.64 [M+H]) .
Q. How are common impurities identified and mitigated during synthesis?
- Byproduct analysis : Unreacted hydrazine or carbonyl precursors are detected via thin-layer chromatography (TLC) and removed using iterative recrystallization .
- HPLC monitoring : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities at trace levels (<0.5%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Dose-response validation : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines or bacterial strains to confirm activity thresholds .
- Structural analogs comparison : Test derivatives (e.g., halogen-substituted triazoles) to isolate substituent effects on bioactivity .
- Mechanistic studies : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) to correlate activity with molecular docking results .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- QSAR modeling : Correlate logP values (calculated as ~3.2) with membrane permeability using software like Schrödinger’s QikProp .
- Molecular dynamics (MD) : Simulate ligand-receptor binding (e.g., with EGFR tyrosine kinase) to assess stability of hydrogen bonds (e.g., triazole N–H···O interactions) .
- ADMET prediction : Tools like SwissADME evaluate bioavailability (e.g., high GI absorption) and cytochrome P450 interactions .
Q. How should structural discrepancies in crystallographic data be addressed?
- Data refinement : Re-analyze diffraction datasets (e.g., R factor < 0.05) using programs like SHELXL to resolve disorder in aromatic rings .
- Temperature-dependent studies : Collect data at multiple temperatures (e.g., 100 K vs. 293 K) to identify thermal motion artifacts .
- Comparative analysis : Cross-validate unit cell parameters (e.g., β angles within 100.91° ± 0.5°) with structurally similar triazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
